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Compound of Interest

Compound Name: Sodium orthosilicate

Cat. No.: B082537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of anhydrous sodium orthosilicate (Na₄SiO₄). The information is intended to support

researchers, scientists, and professionals in drug development by offering key data for process

optimization, material characterization, and predicting chemical behavior at various

temperatures and pressures. This document summarizes quantitative data in structured tables,

details relevant experimental protocols, and visualizes key relationships and workflows.

Core Thermodynamic Properties
Anhydrous sodium orthosilicate is a colorless crystalline solid with a molecular weight of

184.04 g/mol .[1][2] A thorough understanding of its thermodynamic properties is essential for

its application in various industrial and scientific fields.

Quantitative Thermodynamic Data
The standard thermodynamic properties of anhydrous sodium orthosilicate at 298.15 K (25

°C) and 1 atm are summarized in the table below. It is important to note that some

discrepancies exist in the literature for certain values; these are addressed in the footnotes.
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Property Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH⁰ -2281 kJ/mol

Standard Molar

Entropy
S⁰ 197¹ J/(mol·K)

Molar Heat Capacity

(constant pressure)
Cₚ 181.6 J/(mol·K)

Standard Gibbs Free

Energy of Formation
ΔfG⁰ -2144.5 kJ/mol

Melting Point Tₘ 1118² °C

¹A value of 46.8 J/(mol·K) has also been reported in older literature, but the value of 197

J/(mol·K) is from a more recent and comprehensive database and is considered more reliable.

[3] ²A melting point of 1018 °C has also been reported.[4]

The Standard Gibbs Free Energy of Formation (ΔfG⁰) was calculated using the standard

enthalpy of formation (ΔfH⁰) and the standard entropy of formation (ΔfS⁰) according to the

following equation:

ΔfG⁰ = ΔfH⁰ - TΔfS⁰

The standard entropy of formation was calculated from the standard molar entropies of the

compound and its constituent elements in their standard states (4Na(s) + Si(s) + 2O₂(g) →

Na₄SiO₄(s)). The standard molar entropies for the elements are:

Na(s): 51.2 J/(mol·K)

Si(s): 18.8 J/(mol·K)

O₂(g): 205.1 J/(mol·K)[3]

Phase Transitions
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Anhydrous sodium orthosilicate undergoes a reversible structural phase transition at

approximately 1233 K (960 °C). The low-temperature phase, β-Na₄SiO₄, has a triclinic crystal

structure with the P-1 space group. The crystal structure of the high-temperature phase, α-

Na₄SiO₄, has not yet been determined.

Experimental Protocols
The determination of the thermodynamic properties of anhydrous sodium orthosilicate relies

on precise calorimetric techniques. The following sections describe the general methodologies

for the key experiments.

Solution Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is typically determined by solution calorimetry. This method

involves measuring the heat changes associated with dissolving the compound and its

constituent elements (or their oxides) in a suitable solvent.

Methodology:

Sample Preparation: A precisely weighed sample of anhydrous sodium orthosilicate is

prepared. Similarly, stoichiometric amounts of sodium oxide (Na₂O) and silicon dioxide

(SiO₂) are weighed.

Calorimeter Setup: An isoperibol or isothermal calorimeter is prepared with a specific volume

of a suitable solvent, such as a hydrofluoric acid solution. The calorimeter is allowed to reach

thermal equilibrium.

Dissolution of Na₄SiO₄: The anhydrous sodium orthosilicate sample is introduced into the

solvent, and the resulting temperature change is meticulously recorded until thermal

equilibrium is re-established. The heat of the solution is calculated from this temperature

change.

Dissolution of Constituent Oxides: The same procedure is repeated for the stoichiometric

mixture of sodium oxide and silicon dioxide.

Hess's Law Calculation: The standard enthalpy of formation of anhydrous sodium
orthosilicate from its constituent oxides is calculated using Hess's Law, based on the
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measured heats of solution. This value is then combined with the known standard enthalpies

of formation of the oxides to determine the standard enthalpy of formation of Na₄SiO₄ from

the elements.

Adiabatic Heat-Capacity Calorimetry for Entropy and
Heat Capacity
The standard molar entropy and heat capacity are determined using adiabatic heat-capacity

calorimetry, which measures the heat capacity of a substance as a function of temperature.

Methodology:

Sample Encapsulation: A known mass of the anhydrous sodium orthosilicate sample is

sealed in a sample container, typically made of a highly conductive material like gold or

platinum. The container is evacuated and filled with a small amount of helium gas to

enhance thermal contact.

Calorimeter Assembly: The sample container is placed in an adiabatic calorimeter, which is

designed to minimize heat exchange with the surroundings.

Heating and Measurement: The sample is cooled to a very low temperature (typically near

absolute zero). A series of precisely measured energy pulses are then applied to the sample,

and the resulting temperature increase is recorded for each pulse.

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the

energy input and the measured temperature change.

Entropy Calculation: The standard molar entropy at 298.15 K is determined by integrating the

heat capacity data from near 0 K to 298.15 K, using the third law of thermodynamics which

states that the entropy of a perfect crystal at absolute zero is zero.

Visualizations
Relationship Between Key Thermodynamic Properties
The following diagram illustrates the fundamental relationship between the key thermodynamic

properties of a substance.
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Gibbs Free Energy Equation
ΔG⁰ = ΔH⁰ - TΔS⁰

Enthalpy (H)
Total heat content

Gibbs Free Energy (G)
Energy available for useful work

ΔH⁰

Entropy (S)
Measure of disorder

TΔS⁰

Temperature (T)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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